molecular formula C15H16N4 B1485450 5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 2047363-87-9

5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B1485450
CAS No.: 2047363-87-9
M. Wt: 252.31 g/mol
InChI Key: SKTLGEFLGLJKEX-UHFFFAOYSA-N
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Description

5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a benzyl group and a prop-2-yn-1-yl group attached to the nitrogen atoms of the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Mechanism of Action

Target of Action

Triazole compounds, which this compound is a derivative of, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These features contribute to their enhanced biocompatibility and allow them to interact effectively with their targets .

Biochemical Pathways

Triazole compounds are known to have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which enhances their biological spectrum .

Pharmacokinetics

A series of 1,2,3-triazole hybrids have been synthesized and an adme analysis was performed, indicating that the compounds possess a favorable profile and can be considered as patient compliant .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Action Environment

The synthesis of similar triazole hybrids involves a cu (i) catalyzed [3+2] dipolar cycloaddition , suggesting that the reaction conditions could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes such as cytochrome P450, which is involved in drug metabolism . The interaction between this compound and cytochrome P450 can influence the enzyme’s activity, potentially leading to altered metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, thereby affecting downstream processes such as cell proliferation and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine typically involves a multi-step processThis reaction is often catalyzed by copper(I) to yield 1,4-disubstituted 1,2,3-triazoles . The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydride in tetrahydrofuran (THF) at low temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or amines .

Scientific Research Applications

5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both benzyl and prop-2-yn-1-yl groups. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-benzyl-1-prop-2-ynyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-2-9-19-15-8-10-18(12-14(15)16-17-19)11-13-6-4-3-5-7-13/h1,3-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTLGEFLGLJKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(CN(CC2)CC3=CC=CC=C3)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 2
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 4
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 5
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

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